tert-Butyl (5-chloropyridin-2-yl)carbamate
Overview
Description
“tert-Butyl (5-chloropyridin-2-yl)carbamate” is a chemical compound with the molecular formula C10H13ClN2O2 . It has a molecular weight of 228.7 .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyridine ring substituted with a chlorine atom and a carbamate group . The carbamate group is further substituted with a tert-butyl group .Physical and Chemical Properties Analysis
“this compound” is a solid at room temperature . It has a density of 1.2±0.1 g/cm3, a boiling point of 349.4±32.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.8 mmHg at 25°C . The compound has a molar refractivity of 62.7±0.3 cm3, a polar surface area of 51 Å2, and a molar volume of 205.8±3.0 cm3 .Scientific Research Applications
Crystal Structures and Molecular Interactions
- Isomorphous Crystal Structures: tert-Butyl (5-chloropenta-2,4-diyn-1-yl)carbamate is part of a family of compounds with hydrogen and halogen bonds involving carbonyl groups. These diacetylenes exhibit unique crystal structures linked by bifurcated N—H⋯O hydrogen bond and C—X⋯O halogen bond (Baillargeon et al., 2017).
Synthesis and Chemical Transformations
- Synthesis of 3-Aryl-1,3-Dihydro-2H-imidazo[4,5-b]pyridin-2-ones: A one-pot tandem palladium-catalyzed process using tert-butyl (2-chloropyridin-3-yl)carbamate and primary anilines leads to the preparation of these compounds, important in various chemical syntheses (Scott, 2006).
- Carbamate Derivatives in Crystallography: Two carbamate derivatives, including tert-butyl variants, have been synthesized and analyzed for their crystal structures and intermolecular interactions. These studies highlight the role of hydrogen bonding in molecular architecture (Das et al., 2016).
Advanced Organic Chemistry Applications
- Photoredox-Catalyzed Cascades: tert-Butyl ((perfluoropyridin-4-yl)oxy)carbamate has been used in a photoredox-catalyzed amination process. This research emphasizes its role in creating diverse amino pyrimidines, highlighting its potential in organic chemistry applications (Wang et al., 2022).
Medicinal Chemistry and Drug Synthesis
- Synthesis of Bioactive Intermediates: Studies have focused on synthesizing intermediates like tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate, significant in the production of biologically active compounds such as omisertinib (Zhao et al., 2017).
Chemical Reaction Studies
- Control of Site of Lithiation: Lithiation of tert-butyl N-(pyridin-3-ylmethyl)carbamate showcases the regioselectivity and efficiency of this process in organic synthesis, leading to various substituted derivatives (Smith et al., 2013).
Safety and Hazards
Properties
IUPAC Name |
tert-butyl N-(5-chloropyridin-2-yl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2O2/c1-10(2,3)15-9(14)13-8-5-4-7(11)6-12-8/h4-6H,1-3H3,(H,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEZBERPWXUYBQB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NC=C(C=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30674814 | |
Record name | tert-Butyl (5-chloropyridin-2-yl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30674814 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
354503-86-9 | |
Record name | tert-Butyl (5-chloropyridin-2-yl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30674814 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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